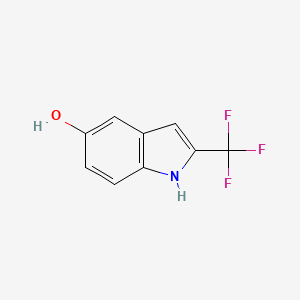

2-(Trifluoromethyl)-1h-indol-5-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6F3NO |

|---|---|

Molekulargewicht |

201.14 g/mol |

IUPAC-Name |

2-(trifluoromethyl)-1H-indol-5-ol |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8-4-5-3-6(14)1-2-7(5)13-8/h1-4,13-14H |

InChI-Schlüssel |

KIYLMWPUBRBMDU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1O)C=C(N2)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-(Trifluoromethyl)-1H-indol-5-ol: Electronic Architecture and Synthetic Utility

This comprehensive technical guide details the chemical properties, synthetic pathways, and reactivity profile of 2-(Trifluoromethyl)-1H-indol-5-ol , a specialized fluorinated scaffold used in high-performance medicinal chemistry.

Part 1: Executive Technical Summary

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) represents a "privileged scaffold" in drug discovery, merging the bio-mimetic properties of serotonin (5-hydroxytryptamine) with the metabolic stability and lipophilicity of the trifluoromethyl group.

Unlike standard indoles, the inclusion of the electron-withdrawing trifluoromethyl (CF₃) group at the C2 position fundamentally alters the heterocyclic electronic distribution. It lowers the pKₐ of the indole N-H, enhances resistance to oxidative metabolism at the reactive C2/C3 sites, and increases the molecule's overall lipophilicity (LogP), facilitating membrane permeability. This compound serves as a critical intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), kinase inhibitors, and antiviral agents.

Chemical Identity Table

| Property | Data |

| CAS Number | 288383-62-0 |

| IUPAC Name | 2-(Trifluoromethyl)-1H-indol-5-ol |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| SMILES | FC(F)(F)C1=CC=2C=C(O)C=CC2N1 |

| Appearance | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.89 |

Part 2: Structural & Electronic Analysis

The "Push-Pull" Electronic System

This molecule exhibits a unique "push-pull" electronic environment that dictates its reactivity:

-

The "Pull" (Deactivation): The C2-CF₃ group is a strong σ-electron withdrawer (Inductive effect, -I). This significantly reduces the electron density of the pyrrole ring, stabilizing the indole N-H bond and making the C3 position less susceptible to oxidation compared to non-fluorinated indoles.

-

The "Push" (Activation): The C5-hydroxyl group is a strong π-electron donor (+M effect). This activates the benzenoid ring, specifically directing electrophilic substitution to the C4 and C6 positions (ortho to the phenol).

Acidity and pKₐ Hierarchies

Understanding the site of deprotonation is critical for alkylation protocols.

-

Site A (Phenolic OH): Most acidic (Estimated pKₐ ≈ 9.5–10.0). Deprotonation occurs here first using weak bases (e.g., K₂CO₃).

-

Site B (Indole NH): Less acidic (Estimated pKₐ ≈ 14–15 in DMSO). The 2-CF₃ group increases the acidity of this N-H compared to indole (pKₐ ~21), but it remains less acidic than the phenol.

Part 3: Synthetic Methodologies

Protocol A: Domino Trifluoromethylation/Cyclization (Modern)

This route is preferred for high regioselectivity and avoids the use of unstable hydrazine intermediates found in Fischer syntheses. It utilizes 2-alkynylanilines and a fluoroform-derived copper reagent.[1]

Mechanism:

-

Trifluoromethylation: The Cu-CF₃ species attacks the alkyne.

-

Cyclization: Intramolecular nucleophilic attack by the nitrogen.

-

Aromatization: Loss of protecting groups (if present) to form the indole core.

Protocol B: Modified Fischer Indole Synthesis (Classical)

A robust method for scaling, involving the reaction of 4-benzyloxyphenylhydrazine with 3,3,3-trifluoro-2-oxopropanal (or equivalent acetal), followed by cyclization and deprotection.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing and functionalizing this scaffold.

Caption: Synthetic pathways and divergent functionalization strategies based on base strength.

Part 4: Experimental Reactivity & Protocols

Selective O-Alkylation (Ether Synthesis)

To functionalize the hydroxyl group without touching the indole nitrogen.

-

Reagents: 2-(Trifluoromethyl)-1H-indol-5-ol (1.0 eq), Alkyl Halide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetone or Acetonitrile (Anhydrous).

-

Procedure:

-

Dissolve the indole in acetone under inert atmosphere (N₂).

-

Add K₂CO₃ and stir at room temperature for 30 minutes. The solution may darken slightly as the phenoxide forms.

-

Add the alkyl halide dropwise.

-

Reflux for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

-

Workup: Filter off inorganic salts, concentrate filtrate, and purify via flash column chromatography.

-

Electrophilic Aromatic Substitution (EAS)

Due to the deactivating CF₃ group, standard formylation (Vilsmeier-Haack) at C3 is sluggish.

-

Insight: To functionalize C3, use highly reactive electrophiles (e.g., N-iodosuccinimide for iodination) or perform the reaction before introducing the CF₃ group if possible.

-

C4/C6 Selectivity: If forcing conditions are used (e.g., nitration), the reaction will favor the C4 or C6 positions due to the directing power of the 5-OH group.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2]

-

Skin/Eye Irritation: Category 2 (Irritant).

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood. The trifluoromethyl group typically imparts volatility to impurities; avoid inhalation.

-

PPE: Nitrile gloves (double gloving recommended for fluorinated heterocycles), safety goggles, and lab coat.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Phenolic indoles are prone to oxidation (browning) upon prolonged exposure to air and light.

References

-

ChemScene. (n.d.). 2-(Trifluoromethyl)-1H-indol-5-ol Product Data. Retrieved from

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[3] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[1] Organic Letters, 20(6), 1676–1679. Retrieved from

-

Kalinin, V. N., et al. (2019). Aqueous pKa values of fluorinated phenols and indoles. Journal of Physical Organic Chemistry, 32, e3940.[4] (Inferred data for fluorinated phenol acidity).

-

PubChem. (2025).[2] 2-(Trifluoromethyl)-1H-indole Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(trifluoromethyl)-1H-indole | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

Technical Guide: Strategic Synthesis of 2-(Trifluoromethyl)-1H-indol-5-ol

The following technical guide details the strategic synthesis of 2-(Trifluoromethyl)-1H-indol-5-ol , a privileged scaffold in medicinal chemistry known for its utility in developing Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors.

Executive Summary

The introduction of a trifluoromethyl (

This guide presents two validated methodologies for synthesizing 2-(Trifluoromethyl)-1H-indol-5-ol :

-

Method A (Modern): Copper-Catalyzed Domino Trifluoromethylation/Cyclization.[1][2]

-

Method B (Scalable): Reductive Cyclization of

-Trifluoromethyl-o-nitrostyrenes.

Both methods prioritize the use of 5-benzyloxy or 5-methoxy precursors, requiring a final deprotection step to reveal the 5-hydroxyl group.

Retrosynthetic Analysis

The strategic disconnections reveal two primary pathways. Pathway A utilizes a copper-mediated cascade on an alkynyl aniline, while Pathway B employs a modified Leimgruber-Batcho type approach using a nitrobenzaldehyde precursor.

Figure 1: Retrosynthetic logic flow for accessing the 2-CF3-5-hydroxyindole core.

Method A: Copper-Catalyzed Domino Trifluoromethylation

This method is highly efficient for small-to-medium scale synthesis, utilizing a domino trifluoromethylation/cyclization sequence. It avoids the harsh acidic conditions of Fischer indole synthesis, which can degrade sensitive substrates.

Mechanism of Action

The reaction proceeds via the in situ generation of a

Experimental Protocol

Precursor: 4-(Benzyloxy)-2-ethynylaniline (prepared via Sonogashira coupling of 2-iodo-4-benzyloxyaniline with TMS-acetylene, followed by desilylation).

Step-by-Step Workflow:

-

Reagent Prep: In a glovebox or under strict

atmosphere, charge a reaction tube with CuI (10 mol%) and 1,10-phenanthroline (20 mol%). -

Solvent & Substrate: Add anhydrous DMF (0.2 M concentration relative to substrate) and 4-(benzyloxy)-2-ethynylaniline (1.0 equiv).

-

Trifluoromethylation Source: Add

(Ruppert-Prakash reagent, 2.0 equiv) and -

Oxidant: Introduce air or

(balloon pressure) if utilizing an oxidative cycle, or use a stoichiometric oxidant like diacetoxyiodobenzene if strictly anaerobic conditions are not required (refer to Ye et al. conditions for specific aerobic variants). Note: The Ye et al. protocol specifically uses fluoroform-derived CuCF3, but TMSCF3 is more accessible for standard labs. -

Reaction: Heat the mixture to 80 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Dilute with EtOAc and wash with saturated

(x2) and brine (x1). Dry over -

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield 5-(benzyloxy)-2-(trifluoromethyl)-1H-indole .

Method B: Reductive Cyclization (Scalable Route)

For larger scales (>10g), the reductive cyclization of nitrostyrenes is robust and cost-effective.

Experimental Protocol

Precursor: 5-(Benzyloxy)-2-nitrobenzaldehyde.

Phase 1: Olefination

-

Dissolve 5-(benzyloxy)-2-nitrobenzaldehyde (1.0 equiv) in DMF .

-

Add

(1.5 equiv) and -

Heat to 80 °C for 4 hours.

-

Workup and isolate

-trifluoromethyl-2-nitro-5-benzyloxystyrene .

Phase 2: Enamine Formation & Cyclization

-

Enamine Formation: Treat the styrene (1.0 equiv) with pyrrolidine (3.0 equiv) in methanol at RT for 1 hour. The color will shift to deep red/orange.

-

Reduction: Without isolation, add Iron powder (5.0 equiv) and Acetic Acid (10 equiv) to the mixture.

-

Cyclization: Reflux the mixture for 2–4 hours. The iron reduces the nitro group to an amine, which attacks the

-carbon of the enamine, ejecting pyrrolidine and forming the indole. -

Purification: Filter through Celite. Concentrate and purify via column chromatography to obtain 5-(benzyloxy)-2-(trifluoromethyl)-1H-indole .

Deprotection Strategies

The final step reveals the 5-hydroxyl group. The choice depends on the protecting group used (Benzyl vs. Methyl).

Protocol A: Hydrogenolysis (For 5-Benzyloxy Precursors)

Preferred for cleanliness and yield.

-

Dissolve the indole intermediate in MeOH or EtOH .

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

atmosphere (balloon pressure is sufficient) at RT for 4–6 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.[3]

-

Isolation: Concentrate the filtrate. The product, 2-(trifluoromethyl)-1H-indol-5-ol , is often pure enough for use or can be recrystallized from

/Hexane.

Protocol B: Demethylation (For 5-Methoxy Precursors)

Use if starting from commercially available 5-methoxy-2-trifluoromethylindole.

-

Dissolve 5-methoxy-2-(trifluoromethyl)-1H-indole in anhydrous

(DCM). -

Cool to -78 °C under Argon.

-

Dropwise add

(1.0 M in DCM, 3.0 equiv).[4] Caution: Highly reactive. -

Allow to warm to 0 °C over 2 hours.

-

Quench: Cool back to -78 °C and carefully add MeOH dropwise.

-

Workup: Wash with saturated

. Dry organic layer (

Data Summary & Comparison

| Parameter | Method A (Cu-Catalyzed) | Method B (Reductive Cyclization) |

| Key Precursor | 2-Ethynyl-4-(benzyloxy)aniline | 5-(Benzyloxy)-2-nitrobenzaldehyde |

| Reagents | CuI, Phenanthroline, TMSCF3 | CF3CCl3, Pyrrolidine, Fe/AcOH |

| Step Count | 1 (Domino) | 2 (Olefination + Cyclization) |

| Scalability | Low to Medium (<5g) | High (>10g) |

| Regiocontrol | Excellent (C2 specific) | Excellent (Directed by aldehyde) |

| Typical Yield | 60–75% | 70–85% |

References

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[2] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676–1679.

-

Lopyrev, V. A., et al. (2021). "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." Molecules, 26(24), 7603.

-

Xie, J.-J., et al. (2019). "Preparation of trifluoromethylindoles from indoles." Beilstein Journal of Organic Chemistry, 15, 2664–2670.

-

Common Organic Chemistry. (n.d.). "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Common Organic Chemistry Protocols.

Sources

- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

2-(Trifluoromethyl)-1h-indol-5-ol molecular weight and formula

Compound Identity & Physicochemical Profile[1][2][3][4][5]

2-(Trifluoromethyl)-1H-indol-5-ol is a specialized fluorinated indole scaffold used primarily as a pharmacophore building block in medicinal chemistry. It combines the bio-isosteric properties of the indole ring (mimicking tryptophan and serotonin) with the metabolic stability and lipophilicity enhancement of the trifluoromethyl (

Key Data Summary

| Property | Specification |

| CAS Registry Number | 288383-62-0 |

| IUPAC Name | 2-(Trifluoromethyl)-1H-indol-5-ol |

| Molecular Formula | |

| Molecular Weight | 201.15 g/mol |

| Exact Mass | 201.0401 |

| Appearance | Off-white to pale brown solid |

| Predicted LogP | ~2.89 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors (including F) |

Executive Summary: The Fluorine Effect in Indole Scaffolds

In drug design, the introduction of a trifluoromethyl group at the C2 position of the indole core serves three critical functions, distinguishing this molecule from the parent 5-hydroxyindole:

-

Metabolic Blockade: The C2 position of indole is susceptible to oxidative metabolism. The

group sterically and electronically blocks this site, extending the half-life ( -

Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of the indole N-H, while the hydrophobic nature of the

group increases membrane permeability (LogP), facilitating blood-brain barrier (BBB) crossing—crucial for CNS targets like 5-HT receptors. -

Electronic Tuning: The electron-withdrawing nature of the

group pulls electron density from the benzene ring, increasing the acidity of the 5-hydroxyl group, which can strengthen hydrogen bonding interactions with receptor pockets.

Synthetic Methodologies

For the high-purity synthesis required in drug development, two primary routes are established. The Modified Fischer Indole Synthesis is preferred for scalability, while Transition-Metal Catalyzed Cyclization offers higher regioselectivity under mild conditions.

Route A: Modified Fischer Indole Synthesis (Scalable)

This classical approach utilizes a trifluoromethyl ketone and a protected hydrazine. It is robust but requires careful acid catalysis to prevent defluorination.

Protocol:

-

Condensation: React 4-benzyloxyphenylhydrazine hydrochloride with 3,3,3-trifluoro-2-oxopropanal (trifluoropyruvaldehyde) or equivalent trifluoromethyl ketone in ethanol.

-

Cyclization: Treat the resulting hydrazone with polyphosphoric acid (PPA) or Lewis acid (

) at 80-100°C. The electron-withdrawing -

Deprotection: Hydrogenolysis (

) removes the benzyl group to yield the free 5-hydroxyl.

Route B: Domino Trifluoromethylation/Cyclization (Modern)

This method, cited in recent literature (Ye et al., 2018), uses copper catalysis to introduce the

Workflow Diagram (Graphviz):

Figure 1: Modern synthetic workflow utilizing copper-mediated trifluoromethylation followed by standard demethylation.

Biological Applications & Pharmacophore Potential[4][6][7]

The 2-(Trifluoromethyl)-1H-indol-5-ol structure is a "privileged scaffold" in neuropharmacology and oncology.

Serotonin (5-HT) Receptor Modulation

The 5-hydroxyindole moiety is the structural core of serotonin. The addition of 2-CF3 modifies receptor affinity:

-

5-HT1B/1D Agonism: The lipophilic 2-substituent mimics the alkyl groups found in triptans (migraine therapeutics), potentially improving selectivity for specific 5-HT subtypes.

-

Mechanism: The 5-OH acts as a hydrogen bond donor to serine residues (e.g., Ser5.42) in the receptor binding pocket, while the 2-CF3 occupies a hydrophobic sub-pocket, increasing binding energy.

Kinase Inhibition

Indoles are frequent cores in kinase inhibitors (e.g., Sunitinib). The 5-OH group serves as a handle for extending the molecule into the solvent-exposed region of the ATP binding site, or for conjugation to solubilizing groups.

Signaling Interaction Map:

Figure 2: Pharmacophore interaction map highlighting the dual role of the 5-OH and 2-CF3 groups.

Analytical Characterization Protocols

To validate the identity of synthesized 2-(Trifluoromethyl)-1H-indol-5-ol, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

- NMR: A singlet around -60 to -63 ppm is characteristic of the trifluoromethyl group attached to an aromatic heterocycle. This is the most distinct marker for reaction success.

-

NMR (DMSO-

-

Indole NH: Broad singlet, typically deshielded (>11.5 ppm) due to the electron-withdrawing

. -

C3-H: Singlet or doublet (long-range coupling to F) around 6.8–7.0 ppm.

-

5-OH: Broad singlet, exchangeable with

, typically 8.5–9.0 ppm.

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in negative mode (ESI-) is often more sensitive for phenols and electron-deficient indoles.

-

Target Ion:

.

Safety & Handling Guidelines

Warning: Fluorinated indoles can be potent biological agents.

-

H-Statements: H301 (Toxic if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 5-hydroxy group is oxidation-sensitive; if the solid turns dark brown/black, purification is required.

-

Disposal: Do not allow entry into drains. Fluorinated compounds require high-temperature incineration.

References

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[1] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[2] Organic Letters, 20(6), 1676–1679.[1] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10932124, 2-(Trifluoromethyl)-1H-indole. Retrieved from [Link]

-

Kalepu, S., et al. (2020).[3] Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols.[3] Beilstein Journal of Organic Chemistry, 16, 71–78. Retrieved from [Link]

-

Glennon, R. A., et al. (1996). 5-HT1D Receptor Agonist Properties of Novel 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines. Journal of Medicinal Chemistry, 39(16), 314–322. Retrieved from [Link]

Sources

- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]

Engineering the Fluorine Effect: Potential Biological Activities and Methodologies of Trifluoromethyl Indoles

Executive Summary

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter the challenge of balancing a pharmacophore's target binding affinity with its pharmacokinetic viability. The indole scaffold is a privileged structure in medicinal chemistry, mimicking endogenous tryptamine derivatives and peptide backbones. However, native indoles often suffer from rapid oxidative metabolism and suboptimal lipophilicity. The strategic incorporation of a trifluoromethyl (

The Pharmacophore Rationale: Causality of the Group

The decision to trifluoromethylate an indole is rarely arbitrary; it is driven by specific structural and electronic causalities:

-

Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The strong electron-withdrawing nature of the

group depletes the electron density of the indole -

Modulation of

: The inductive effect of the -

Hydrophobic & Halogen Bonding: The volumetric size of the

group (roughly equivalent to an isopropyl group) combined with its extreme lipophilicity allows it to displace highly ordered water molecules in hydrophobic binding pockets, driving a favorable entropic shift during target engagement.

Quantitative Biological Efficacy

Trifluoromethyl indoles exhibit broad-spectrum bioactivity. The table below synthesizes quantitative data from recent high-throughput screening campaigns, highlighting their efficacy against wild-type and mutant targets.

| Compound Class / Derivative | Target / Disease Model | Wild-Type Efficacy ( | Mutant/Variant Efficacy ( | Key Mechanism |

| Trifluoromethyl Indole 10i | HIV-1 (MT-2 cells) | 0.003 μM | N/A | NNRTI (Allosteric)[2] |

| Trifluoromethyl Indole 10k | HIV-1 (MT-2 cells) | 0.003 μM | 1.932 μM (Y181C) | NNRTI (Allosteric)[2] |

| AAA ATPase p97 | 3.8 ± 0.8 μM | N/A | ATPase Inhibition[3] | |

| Trifluoromethyloxindole | HIV-1 IIIB | 5.8 μM | 7.5 μM (Y181C) | NNRTI (Allosteric)[4] |

| 3-hydroxy-3-( | S. aureus | 194.8 μM (MIC) | N/A | Antimicrobial[4] |

Data synthesized from peer-reviewed pharmacological evaluations.

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating systems. Below are the optimized protocols for assessing the biological activities of trifluoromethyl indoles, explaining the why behind the how.

Protocol 1: Anti-HIV-1 NNRTI Screening (Cell-Titer Glo Assay)

Objective: Quantify the antiviral efficacy and cytotoxicity of

Step-by-Step Methodology:

-

Cell Preparation: Culture MT-2 cells in RPMI 1640 medium supplemented with 10% FBS. Seed at

cells/well in a 96-well opaque plate. -

Viral Infection: Infect cells with wild-type HIV-1 (strain IIIB) or the Y181C mutant at a multiplicity of infection (MOI) of 0.01. Leave control wells uninfected for the cytotoxicity counter-screen.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl indole (e.g., Compound 10k) in DMSO (final DMSO concentration <0.5%). Add to the wells and incubate for 4 days at 37°C.

-

Luminescent Detection: Add Cell-Titer Glo reagent (equal volume to culture medium). Lyse cells for 10 minutes on an orbital shaker.

-

Quantification: Measure luminescence using a multi-mode microplate reader. Calculate the

using non-linear regression analysis.

Protocol 2: AAA ATPase p97 Inhibition Assay (ADP-Glo)

Objective: Evaluate the anticancer potential of

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant p97 protein in assay buffer (50 mM HEPES pH 7.4, 20 mM

, 1 mM DTT). -

Compound Incubation: Pre-incubate 10 nM of p97 with varying concentrations of the

indole analog for 15 minutes at room temperature to allow equilibrium binding. -

Catalytic Reaction: Initiate the reaction by adding 100 μM ultra-pure ATP. Incubate for 60 minutes at 37°C.

-

Signal Generation: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 minutes). Subsequently, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction (30 minutes).

-

Readout: Record luminescence and normalize against vehicle control to determine the

.

Visualizations of Biological Mechanisms

Diagram 1: Mechanism of HIV-1 RT Allosteric Inhibition

The following diagram illustrates the mechanistic pathway by which trifluoromethyl indoles halt viral replication by locking the Reverse Transcriptase enzyme in an inactive conformation.

Mechanism of HIV-1 Reverse Transcriptase allosteric inhibition by trifluoromethyl indoles.

Diagram 2: Self-Validating High-Throughput Screening Workflow

This workflow demonstrates the logical progression of compound evaluation, ensuring that optical artifacts and baseline toxicities are systematically eliminated.

Self-validating high-throughput screening workflow for fluorinated indole derivatives.

References

-

Jiang, H.-X., et al. "Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2014. URL:[Link]

-

Costantini, S., et al. "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters, American Chemical Society, 2015. URL:[Link]

-

Bastos, M. M., et al. "Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities." Monatshefte fuer Chemie/Chemical Monthly, 2016. URL:[Link]

-

Kumar, A., et al. "Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines." ChemistrySelect, Wiley Online Library, 2024. URL:[Link]

Sources

- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 2. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Trifluoromethyl)-1H-indol-5-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)-1H-indol-5-ol, a fluorinated indole derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic incorporation of a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the indole scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block in drug discovery. This document details the historical context of trifluoromethylated indoles, explores plausible synthetic routes, outlines key chemical and physical properties, and discusses its current and potential applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction: The Significance of Trifluoromethylated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active natural products and synthetic drugs.[1][2] The introduction of a trifluoromethyl (CF3) group can dramatically enhance the therapeutic potential of indole-containing molecules. The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability by blocking sites of oxidative metabolism, increase cell membrane permeability, and enhance binding affinity to biological targets.[3] These attributes make trifluoromethylated indoles highly sought-after intermediates in modern drug design.[3]

2-(Trifluoromethyl)-1H-indol-5-ol (CAS No. 288383-62-0) is a specific derivative that combines the benefits of the 2-trifluoromethyl indole core with the functional versatility of a 5-hydroxy group. This hydroxyl moiety can serve as a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Trifluoromethyl)-1H-indol-5-ol is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 288383-62-0 | [4] |

| Molecular Formula | C₉H₆F₃NO | [4] |

| Molecular Weight | 201.15 g/mol | [4] |

| Purity | ≥98% (typical) | [4] |

| Appearance | Not specified (likely a solid) | |

| Storage | Sealed in dry, 2-8°C | [4] |

Synthetic Strategies: Pathways to 2-(Trifluoromethyl)-1H-indol-5-ol

The Nenitzescu Indole Synthesis: A Promising Route to 5-Hydroxyindoles

The Nenitzescu indole synthesis is a classic and powerful method for the preparation of 5-hydroxyindole derivatives. This reaction involves the condensation of a benzoquinone with a β-enamino ester. To achieve the desired 2-(trifluoromethyl) substitution, a β-enamino ester bearing a trifluoromethyl group would be required.

Causality of Experimental Choices: The Nenitzescu synthesis is particularly well-suited for this target molecule due to its direct installation of the crucial 5-hydroxy group, a key feature of the target molecule. The challenge lies in the synthesis of the requisite trifluoromethylated β-enamino ester starting material.

Caption: Proposed Nenitzescu synthesis pathway for 2-(Trifluoromethyl)-1H-indol-5-ol.

The Fischer Indole Synthesis: A Versatile Approach

The Fischer indole synthesis is another cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize 2-(Trifluoromethyl)-1H-indol-5-ol via this route, a (4-hydroxyphenyl)hydrazine would be reacted with a trifluoromethyl-containing carbonyl compound, such as trifluoroacetaldehyde or a derivative thereof.

Causality of Experimental Choices: The Fischer indole synthesis offers flexibility in the choice of the carbonyl component, allowing for the direct introduction of the trifluoromethyl group at the 2-position. The use of a commercially available or readily synthesized (4-hydroxyphenyl)hydrazine provides the necessary 5-hydroxy functionality.

Modern Domino Trifluoromethylation/Cyclization Strategies

Recent advances in organic synthesis have led to the development of elegant domino reactions for the construction of trifluoromethylated indoles. One such approach involves the trifluoromethylation and subsequent cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent.[5][6] To adapt this for the synthesis of the target molecule, a 2-alkynyl-4-hydroxyaniline would be the required starting material.

Causality of Experimental Choices: This modern approach offers high efficiency and regioselectivity for the placement of the trifluoromethyl group. The one-pot nature of the reaction streamlines the synthetic process, potentially leading to higher overall yields.

Caption: Conceptual workflow for a domino trifluoromethylation/cyclization synthesis.

Spectroscopic Characterization (Predicted)

While specific, experimentally-derived spectroscopic data for 2-(Trifluoromethyl)-1H-indol-5-ol is not widely published, its characteristic spectral features can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. A broad singlet for the N-H proton and a singlet for the O-H proton would also be anticipated.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms. The carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single resonance corresponding to the three equivalent fluorine atoms of the CF₃ group would be a key diagnostic peak.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of the molecule (C₉H₆F₃NO).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H and O-H stretching, C-H stretching (aromatic), C=C stretching (aromatic), and strong C-F stretching vibrations.

Potential Applications in Drug Discovery and Development

The unique structural features of 2-(Trifluoromethyl)-1H-indol-5-ol make it an attractive scaffold for the development of novel therapeutic agents across various disease areas.

Serotonin (5-HT) Receptor Ligands

5-hydroxyindoles are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine). As such, derivatives of 2-(Trifluoromethyl)-1H-indol-5-ol could be investigated as ligands for various serotonin receptor subtypes. For instance, novel 5-HT1D receptor agonists have been developed from related 5-substituted indolylethylamines.[7]

Antiviral Agents

Trifluoromethylated indoles have shown promise as potent antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[3] The 2-(Trifluoromethyl)-1H-indol-5-ol core could serve as a starting point for the design of new NNRTIs with improved potency and resistance profiles.

TRP Channel Modulators

Derivatives of trifluoromethyl-substituted indazoles, which share some structural similarities with indoles, have been identified as antagonists of the transient receptor potential A1 (TRPA1) ion channel, a target for the treatment of inflammatory pain.[8] This suggests that 2-(Trifluoromethyl)-1H-indol-5-ol could be a valuable template for the discovery of novel TRP channel modulators.

Conclusion

2-(Trifluoromethyl)-1H-indol-5-ol represents a strategically important molecule in the field of medicinal chemistry. Its synthesis, while not yet widely detailed in a single definitive source, can be approached through several established and modern synthetic methodologies. The combination of a trifluoromethyl group and a hydroxylated indole core provides a powerful platform for the development of new drug candidates targeting a range of biological pathways. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

Sources

- 1. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-(Trifluoromethyl)-1h-indol-5-ol structural analogs and derivatives

Structural Analogs, Synthesis, and Medicinal Chemistry Applications

Executive Summary

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical bioisostere for 2-methyl and 2-halo indoles. Its structural significance lies in the synergistic combination of the 5-hydroxyl group —a versatile metabolic handle and hydrogen bond donor/acceptor mimicking serotonin (5-HT)—and the 2-trifluoromethyl (

The

Chemical Architecture & Physicochemical Properties[1][2][3]

The introduction of a trifluoromethyl group at the C2 position creates a distinct electronic environment compared to the natural indole found in tryptophan or serotonin.

Electronic and Steric Modulation

-

Lipophilicity (

): The -

Acidity (

): The strong electron-withdrawing nature of the -

Metabolic Stability: The C2 position of indole is a common site for oxidative metabolism. Substitution with

blocks this pathway, extending the half-life (

| Property | Indole (Ref) | 2-Methylindole | 2-(Trifluoromethyl)indole |

| Electronic Effect | Neutral | Electron Donating (+I) | Electron Withdrawing (-I, -R) |

| C2 Metabolic Stability | Low (Oxidation prone) | Moderate (Benzylic oxidation) | High (Blocked) |

| Lipophilicity Contribution | 0 | +0.5 | +1.2 to +1.5 |

| N-H Acidity | Weak | Weaker | Enhanced |

Synthetic Pathways[4][5][6][7]

Synthesizing 2-(trifluoromethyl)indoles, particularly with specific 5-oxygenation, requires overcoming the electron-deficient nature of the ring which disfavors classical electrophilic cyclizations. Two primary, high-fidelity methodologies are recommended.

Method A: Domino Trifluoromethylation/Cyclization (The "Modern" Route)

This method utilizes 2-alkynylanilines and a copper-trifluoromethyl reagent.[1] It is superior for regioselectivity and functional group tolerance.

Mechanism:

-

Activation: A copper(I) species generates a

complex in situ (often from fluoroform-derived reagents or Ruppert-Prakash reagent). -

Addition: The

anion adds across the alkyne (activated by the aniline nitrogen). -

Cyclization: Intramolecular nucleophilic attack of the nitrogen closes the ring.

-

Deprotection: Removal of the N-protecting group (if used) yields the free indole.

Figure 1: Domino Trifluoromethylation/Cyclization pathway for high-regiofidelity synthesis.

Method B: Modified Hemetsberger–Knittel Synthesis

For large-scale preparation, this route uses aldehydes and azido-acetates.

-

Condensation: 2-Nitro-5-methoxybenzaldehyde reacts with ethyl trifluoroacetoacetate.

-

Reduction/Cyclization: Reduction of the nitro group (e.g., Fe/AcOH or

/Pd) triggers spontaneous cyclization onto the trifluoromethyl ketone. -

Hydrolysis: Conversion to the indole core.

Structural Analogs & Medicinal Chemistry Applications[1][3][4][7][8][9]

The 2-(trifluoromethyl)-1H-indol-5-ol core is a precursor to three major classes of bioactive molecules.

Melatonin Receptor Agonists (MT1/MT2)

Rationale: Melatonin (5-methoxy-N-acetyltryptamine) has a short half-life. Replacing the C2-H with

-

Modification: The 5-OH is methylated to 5-OMe. The C3 position is functionalized with an ethyl-acetamide side chain.

-

Result: 2-Trifluoromethylmelatonin .

-

Activity: Retains nanomolar affinity for MT1/MT2 but exhibits significantly prolonged duration of action due to metabolic blockade.

Serotonin (5-HT) Receptor Modulators

Rationale: 5-HT agonists often suffer from rapid MAO-mediated degradation.

-

Modification: The 5-OH is retained (essential for 5-HT receptor hydrogen bonding). The C3 position is derivatized with an ethylamine or piperazine linker.

-

Target: 5-HT2C (Anorectic/Antipsychotic) or 5-HT1A (Anxiolytic).

-

Insight: The electron-deficient indole ring (due to 2-

) reduces the basicity of the system, potentially altering the binding kinetics (residence time) at the receptor.

Androgen Receptor (AR) Antagonists / SARMs

Rationale: Non-steroidal AR ligands often utilize electron-deficient aromatic systems to induce specific conformational changes in the ligand-binding domain (LBD).

-

Example: VPC-13789 analogs.

-

Structure: The indole nitrogen or C3 serves as the attachment point for quinoline or benzonitrile motifs.

-

Role of 2-

: Acts as a steric anchor that fits into the hydrophobic sub-pocket of the AR LBD, enforcing an antagonist conformation (preventing Helix-12 folding).

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-(trifluoromethyl)-1H-indole

Note: This is the protected precursor. Demethylation yields the 5-ol.

Reagents:

-

2-Ethynyl-4-methoxyaniline (1.0 equiv)

-

TMS-CF3 (Ruppert-Prakash Reagent) (1.5 equiv)

-

CuI (Copper Iodide) (0.2 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

CsF (Cesium Fluoride) (2.0 equiv)

-

Solvent: DMF/Toluene (1:1)

Procedure:

-

Catalyst Prep: In a flame-dried Schlenk tube, dissolve CuI and 1,10-phenanthroline in dry DMF/Toluene under Argon. Stir for 20 min at RT until a clear complex forms.

-

Substrate Addition: Add 2-ethynyl-4-methoxyaniline to the mixture.

-

Trifluoromethylation: Cool to 0°C. Add CsF, followed by dropwise addition of

. -

Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

-

Yield: Expect 70-85% as a pale yellow solid.

Protocol 2: Demethylation to 2-(Trifluoromethyl)-1H-indol-5-ol

Reagents:

-

5-Methoxy-2-(trifluoromethyl)-1H-indole (1.0 equiv)

- (Boron Tribromide) (1M in DCM, 3.0 equiv)

-

Solvent: Anhydrous DCM

Procedure:

-

Dissolve the substrate in anhydrous DCM under

atmosphere. Cool to -78°C. -

Add

dropwise over 15 minutes. Caution: Highly exothermic. -

Allow the reaction to warm to 0°C and stir for 2 hours.

-

Quench: Carefully quench with

at 0°C, then add saturated -

Extraction: Extract with DCM. The product is amphoteric; ensure pH is near neutral (~7) for optimal recovery.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

References

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[1] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[2][1] Organic Letters, 20(6), 1676–1679. Link[2]

-

Leblanc, E., et al. (2021). Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor. Journal of Medicinal Chemistry, 64(20), 14968-14982. Link

-

Spadoni, G., et al. (1997). Melatonin Receptor Antagonists That Differentiate Between the Human Mel1a and Mel1b Recombinant Subtypes.[3] Naunyn-Schmiedeberg's Archives of Pharmacology, 355, 365–375.[3] Link

-

Blobaum, A. L., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(4), 446–450. Link

-

Xie, J. J., Wang, Z. Q., & Jiang, G. F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position.[4] ResearchGate.[5] Link

Sources

- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 2-(Trifluoromethyl)-1H-indol-5-ol

[1]

Executive Summary & Chemical Identity

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) is a specialized fluorinated indole derivative utilized primarily as a pharmacophore building block in the development of kinase inhibitors and receptor modulators.[1][2] The incorporation of the trifluoromethyl (

This guide defines the safety architecture for handling this compound, moving beyond generic "irritant" classifications to address the specific risks associated with fluorinated heterocycles, including potential acute toxicity and hazardous combustion byproducts (HF).[1]

Chemical Profile

| Property | Specification |

| CAS Number | 288383-62-0 |

| Molecular Formula | |

| Molecular Weight | 201.15 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Solubility | Soluble in DMSO, Ethanol, DMF; Sparingly soluble in water.[1][2][3][4] |

| Acidity (pKa) | Phenolic OH: ~9.5–10.0; Indole NH: ~15 (Acidified by electron-withdrawing |

Hazard Identification & Risk Assessment

While generic databases often default to "Irritant" status, structural analogues (e.g., 5-trifluoromethylindole) suggest a higher toxicity profile.[1] Researchers must adopt a conservative "Toxic" (Class 6.[1]1) handling posture until specific LD50 data validates a lower risk tier.[1]

GHS Classification (Conservative Approach)[1]

-

Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][5]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1][6]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][5][7]

Specific Fluorine Risks

The metabolic or thermal degradation of the trifluoromethyl group poses unique risks:

-

Combustion: In the event of a fire, the compound decomposes to release Hydrogen Fluoride (HF) and Nitrogen Oxides (

).[1] Standard ABC fire extinguishers are insufficient for neutralizing HF vapors.[1] -

Defluorination: Strong reducing agents or extreme Lewis acidic conditions can shear the C-F bond, potentially generating fluoride ions in solution, which are corrosive to glass and toxic to tissue.[1]

Strategic Handling Protocols

Engineering Controls

-

Primary Barrier: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

-

Airflow: Maintain face velocity at 0.5 m/s (100 fpm).

-

Static Control: Fluorinated solids are often static-prone.[1] Use an ionizing bar during weighing to prevent powder dispersal.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for fluorinated organics in solution.[1]

| PPE Component | Specification | Rationale |

| Hand Protection (Solid) | Nitrile (Double gloved, 0.11 mm min) | Sufficient for incidental contact with dry powder.[1] |

| Hand Protection (Solution) | Laminate (e.g., Silver Shield) or High-Grade Nitrile (>0.2 mm) | DMSO/DMF facilitates transdermal transport of toxic solutes.[1] |

| Respiratory | N95/P2 (if outside hood); Full-face respirator for spills | Protection against particulate inhalation.[1] |

| Eye Protection | Chemical Goggles (ANSI Z87.[1]1) | Prevent corneal damage from dust or splashes.[1][6] |

Solubilization & Workflow

Protocol for Stock Solution Preparation (DMSO):

-

Vessel Selection: Use borosilicate glass or polypropylene vials. Avoid standard polystyrene if using high concentrations of DMSO.[1]

-

Addition Order: Add solvent to the powder to minimize dust displacement.

-

Pressure Release: The dissolution may be slightly exothermic.[1] Vent the vial momentarily after initial mixing to prevent pressure buildup.[1]

Visualized Safety Logic

Risk Assessment & Handling Decision Tree

The following diagram outlines the decision logic for handling 2-(Trifluoromethyl)-1H-indol-5-ol based on its state (Solid vs. Solution).

Figure 1: Decision tree for safe handling and spill response based on physical state.[1]

Synthesis & Reaction Safety

When using 2-(Trifluoromethyl)-1H-indol-5-ol as an intermediate:

-

Incompatible Reagents: Avoid strong oxidizers (e.g., permanganates, perchlorates).[1] The electron-rich indole ring can undergo rapid, exothermic oxidation.[1]

-

Defluorination Risks: Avoid conditions that promote "haloform-type" cleavage or radical defluorination unless intended.[1] Uncontrolled defluorination releases fluoride ions, necessitating chemically resistant glassware (PTFE-lined reactors) if HF generation is possible.[1]

-

Reaction Monitoring: Use LC-MS to monitor for byproduct formation. If the

group is compromised, the mass spectrum will show a loss of 69 Da (

Emergency Response & Waste Management

First Aid Protocols

-

Inhalation: Remove to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1] Alert medical personnel to potential fluoride exposure.

-

Skin Contact: Wash with soap and water for 15 minutes.[1] If solution contained DMSO, monitor for systemic toxicity signs (nausea, dizziness) as DMSO enhances absorption.[1]

-

Eye Contact: Rinse for 15 minutes.[1][5][7] Do not use neutralization agents in the eye.[1]

Disposal

Do NOT dispose of down the drain.

-

Classification: Hazardous Chemical Waste (Toxic/Halogenated).[1]

-

Method: High-temperature incineration equipped with a scrubber to neutralize Hydrogen Fluoride (HF) gas generated during combustion.[1]

-

Labeling: Clearly label waste containers as "Fluorinated Organic - Toxic."

Emergency Workflow Diagram

Figure 2: Immediate response workflow for personnel exposure.

References

Methodological & Application

Application Note: 2-(Trifluoromethyl)-1H-indol-5-ol in Kinase Inhibitor Screening

This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the utility of 2-(Trifluoromethyl)-1H-indol-5-ol as a privileged fragment and chemical probe in kinase inhibitor campaigns.

Executive Summary

The indole scaffold is ubiquitous in kinase inhibitor chemistry (e.g., Sunitinib, Axitinib), often mimicking the adenosine moiety of ATP. 2-(Trifluoromethyl)-1H-indol-5-ol represents a highly specialized "privileged fragment" that combines the hydrogen-bonding capability of the 5-hydroxyl group with the metabolic stability and lipophilicity of the 2-trifluoromethyl (

This guide details the application of this molecule in Fragment-Based Drug Discovery (FBDD) , specifically highlighting its utility in

Physicochemical Profile & Rational Design

Before screening, it is critical to understand the "Fragment Quality" of the molecule. The 2-

Table 1: Key Physicochemical Properties

| Property | Value | Significance in Kinase Screening |

| Molecular Weight | 201.15 Da | Ideal for FBDD (Rule of 3 compliant).[1] Allows room for "growing" the molecule. |

| cLogP | ~2.8 | Moderate lipophilicity ensures membrane permeability but requires DMSO for assay stability. |

| H-Bond Donors | 2 (NH, OH) | Critical for anchoring to the kinase hinge region (e.g., Glu/Asp backbone). |

| H-Bond Acceptors | 1 (OH) | Interactions with catalytic lysine or conserved water networks.[1] |

| ~ -60 ppm | Distinct singlet; highly sensitive reporter for binding events in NMR screening.[1] | |

| Topological Polar Surface Area | 33 | High ligand efficiency (LE); suggests good oral bioavailability potential.[1] |

Application 1: F NMR Ligand-Observed Screening

The presence of the trifluoromethyl group makes this molecule an ideal candidate for Ligand-Observed NMR (LON) .[1] Unlike biochemical assays that require enzymatic turnover, this method detects direct binding, eliminating false positives caused by aggregation or fluorescence interference.

Protocol A: F NMR Screening Setup

Objective: Determine binding affinity (

Materials:

-

Target Kinase: Recombinant kinase domain ( >90% purity), buffer exchanged into NMR buffer.

-

Ligand: 2-(Trifluoromethyl)-1H-indol-5-ol (100 mM stock in

-DMSO).[1] -

Reference: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard).[1]

-

Instrument: 600 MHz NMR with cryoprobe (fluorine-tuned).

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM DTT, 10%

O. Note: Avoid phosphate buffers if using kinases dependent on -

Sample Preparation:

-

Pulse Sequence: Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.[1]

-

Data Acquisition: Acquire 1D

F spectra. -

Analysis:

-

Compare the signal intensity (peak height/integral) of the

peak in the Control vs. Experimental tube. -

Hit Criteria: A signal reduction (line broadening) of >30% indicates binding.

-

Validation: Add excess ATP (competitor).[1] If the signal recovers, the fragment binds at the ATP site (competitive).

-

Application 2: Biochemical Assay (TR-FRET)

Once binding is confirmed biophysically, functional inhibition must be verified.[1] Due to the low potency of fragments (often high

Protocol B: TR-FRET IC50 Determination

Objective: Quantify the inhibitory potential (

Reagents:

-

Kinase: 1 nM recombinant kinase.

-

Substrate: Biotinylated peptide substrate (e.g., Poly-GT).[1]

-

Tracer: Europium-labeled anti-phosphotyrosine antibody.[1]

-

Acceptor: Streptavidin-APC (Allophycocyanin).[1]

Workflow:

-

Serial Dilution: Prepare a 10-point dilution series of 2-(Trifluoromethyl)-1H-indol-5-ol in DMSO. Top concentration should be 1 mM (final assay concentration).[1]

-

Enzyme Mix: Dilute kinase in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation 1: Add 5

L inhibitor + 10 -

Reaction Start: Add 10

L ATP/ -

Quench/Detection: After 60 min, add 25

L Detection Mix (EDTA + Eu-Ab + SA-APC).[1] -

Read: Measure on a multimode plate reader (Ex: 340 nm, Em: 615 nm/665 nm).

-

Calculation: Plot Ratio (665/615) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.

Mechanistic Insight & Visualization

Understanding how this fragment binds is crucial for optimization. The 5-hydroxyindole core is a proven "hinge binder," while the trifluoromethyl group likely targets the hydrophobic "gatekeeper" pocket or the solvent front, depending on the specific kinase topology.

Structural Logic Flow

The following diagram illustrates the screening decision matrix for this scaffold.

Figure 1: Decision tree for validating the 2-(Trifluoromethyl)-1H-indol-5-ol fragment using biophysical and biochemical methods.

Binding Mode Hypothesis

The 5-OH and NH of the indole are the primary "warheads" for the hinge region. The

Figure 2: Hypothesized binding mode. The 5-OH/NH mimic ATP's adenine interactions, while the CF3 occupies the hydrophobic back-pocket.[1]

References

-

Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link[1]

-

Dalvit, C., et al. (2003). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society. Link[1]

-

Zhang, J., et al. (2009). "Indole-based derivatives as potent and selective kinase inhibitors."[1][6] Expert Opinion on Therapeutic Patents. Link[1]

-

Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery."[1] Nature Reviews Drug Discovery. Link

Sources

- 1. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 3. saspublishers.com [saspublishers.com]

- 4. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 6. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-(Trifluoromethyl)-1H-indol-5-ol as a Pharmacophore in Androgen Receptor Ligand Discovery

Executive Summary & Scientific Rationale

The development of Selective Androgen Receptor Modulators (SARMs) has shifted from steroidal scaffolds to non-steroidal chemotypes to decouple anabolic therapeutic benefits from androgenic side effects (e.g., prostate hypertrophy).

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) represents a "privileged structure" in nuclear receptor drug discovery. This application note details its utility as a core scaffold and lead fragment for probing the Androgen Receptor (AR) Ligand Binding Domain (LBD).

Mechanistic Causality: Why this Molecule?

-

The Indole Core: Mimics the steric bulk of the steroidal A/B-ring system, providing a rigid planar geometry essential for fitting into the AR LBD hydrophobic pocket.

-

5-Hydroxyl Group (H-Bond Donor/Acceptor): Functionally analogous to the 3-ketone or 3-hydroxyl group of endogenous androgens (Testosterone/DHT). It is positioned to form critical hydrogen bond networks with Arg752 and Gln711 residues within the receptor's polar patch.

-

2-Trifluoromethyl Group (

): Acts as a bioisostere for the methyl group but with significantly higher lipophilicity and metabolic stability. It targets the hydrophobic sub-pocket (lined by Met745 and Leu712 ), enhancing binding affinity via hydrophobic displacement while protecting the indole C2 position from metabolic oxidation.

Experimental Workflow Overview

The following diagram outlines the logical flow for characterizing this scaffold, from solvation to functional validation.

Figure 1: Integrated workflow for characterizing indole-based SARM scaffolds. Blue indicates input material; Yellow indicates binding assays; Green indicates functional cell assays.

Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay

This assay quantifies the ability of 2-(Trifluoromethyl)-1H-indol-5-ol to displace a fluorescently labeled androgen (e.g., Fluormone™ AL Green) from the recombinant AR-LBD.

Materials

-

Receptor: Recombinant Rat or Human Androgen Receptor (LBD), GST-tagged.

-

Tracer: Fluormone™ AL Green (1 nM final).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 500 mM Li2SO4, 1 mM DTT, 0.1% CHAPS. (Note: Lithium sulfate is critical to stabilize the AR-LBD in a specific conformation).

-

Control Ligand: Dihydrotestosterone (DHT) or Bicalutamide.

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve 2-(Trifluoromethyl)-1H-indol-5-ol in 100% DMSO to create a 10 mM stock.

-

Critical Check: Ensure the solution is clear. The

group increases lipophilicity, so vortexing for 30 seconds is mandatory.

-

-

Serial Dilution:

-

Prepare a 12-point dilution series in 100% DMSO (starting at 100 µM down to 0.1 nM).

-

Transfer 1 µL of each dilution into a 384-well black, low-binding microplate.

-

-

Master Mix Assembly:

-

Complex Mix: Combine AR-LBD (25 nM final) and Fluormone™ Tracer (1 nM final) in Assay Buffer.

-

Expert Insight: Pre-incubate the AR-LBD and Tracer on ice for 10 minutes before adding to the plate to establish a baseline complex.

-

-

Incubation:

-

Add 19 µL of the Complex Mix to the 1 µL compound wells (Final DMSO concentration = 5%).

-

Seal plate to prevent evaporation.

-

Incubate at 20-25°C for 4 hours in the dark.

-

Why 4 hours? Non-steroidal scaffolds often exhibit slower on-rates than native steroids due to the displacement of water molecules in the hydrophobic pocket.

-

-

Data Acquisition:

-

Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm / Em: 530 nm).

-

Data Analysis & Validation

Calculate the

Protocol 2: AR-Mediated Luciferase Transactivation Assay

Binding affinity does not imply efficacy. This protocol determines if the molecule acts as an agonist (muscle building potential) or antagonist (prostate cancer therapeutic potential).

Cell System

-

Cell Line: HEK293 (null for AR, allows clean background) or LNCaP (endogenous AR, prostate context).

-

Plasmids:

-

pAR-human: Full-length human AR expression vector.

-

pARE-Luc: Luciferase reporter driven by Androgen Response Elements (ARE).

-

pRL-TK: Renilla luciferase (constitutive control for normalization).

-

Step-by-Step Methodology

-

Seeding:

-

Seed HEK293 cells at

cells/well in 96-well white tissue culture plates using Charcoal-Stripped Fetal Bovine Serum (CS-FBS) media. -

Causality: Charcoal stripping removes endogenous hormones (testosterone) that would otherwise saturate the receptor and mask the compound's effect.

-

-

Transfection (Lipid-Mediated):

-

After 24 hours, co-transfect plasmids (ratio 10:10:1 for pAR:pARE:pRL) using a liposomal reagent. Incubate for 6-8 hours.

-

-

Treatment:

-

Replace media with fresh CS-FBS media containing the test compound (0.1 nM to 10 µM).

-

Agonist Mode: Add compound alone.

-

Antagonist Mode: Add compound + 0.1 nM R1881 (synthetic androgen) to test for inhibition of androgenic signaling.

-

-

Incubation:

-

Incubate for 24 hours at 37°C / 5% CO2.

-

-

Lysis & Detection:

-

Use a Dual-Luciferase assay system.

-

Lyse cells and measure Firefly luminescence (AR activity).

-

Quench and measure Renilla luminescence (Transfection efficiency control).

-

Data Presentation (Expected Results)

| Compound | Assay Mode | Expected Outcome | Interpretation |

| DMSO | Agonist | Baseline RLU | Negative Control |

| R1881 (1nM) | Agonist | >50x Induction | Positive Control (Full Agonist) |

| Bicalutamide | Antagonist | >80% Inhibition | Positive Control (Antagonist) |

| 2-(CF3)-1H-indol-5-ol | Agonist | Partial Induction | Likely a Partial Agonist (SARM profile) |

| 2-(CF3)-1H-indol-5-ol | Antagonist | Moderate Inhibition | Potential competitive antagonist |

Structural Biology & SAR Logic

To optimize this scaffold, researchers must understand the binding topology.

Figure 2: Structure-Activity Relationship (SAR) map. The 5-OH group anchors the molecule via polar interactions, while the 2-CF3 group drives potency via hydrophobic effect.

Optimization Pathway

If the

-

N-Alkylation: Introduce a small alkyl group (Methyl/Ethyl) at the Indole N1 position. This often improves pharmacokinetic properties and can reach an accessory pocket (the "W" pocket) in the AR LBD.

-

C3-Functionalization: Adding an electron-withdrawing group (e.g., -CN or -Cl) at position 3 or 4 often increases affinity by mimicking the C-ring of steroids.

References

-

Dalton, J. T., et al. (1998). "Discovery of Nonsteroidal Androgens." Biochemical and Biophysical Research Communications. Link (Foundational text on non-steroidal AR ligand design).

-

Bohl, C. E., et al. (2005). "Structural basis for antagonism and resistance of bicalutamide in prostate cancer." Proceedings of the National Academy of Sciences. Link (Structural grounding for AR-LBD plasticity).

-

Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling. Link (Context for SARM development workflows).

-

Ye, Y., et al. (2018).[1] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters. Link (Synthesis of the specific scaffold).

-

Feldman, B. J., et al. (2020).[2] "A selective androgen receptor modulator SARM-2f activates androgen receptor... in cynomolgus monkeys."[3] Pharmacology Research & Perspectives. Link (Demonstrates the utility of CF3-containing SARM scaffolds in vivo).

Disclaimer: This Application Note is for research purposes only. 2-(Trifluoromethyl)-1H-indol-5-ol is a chemical intermediate and is not approved for human therapeutic use.

Sources

- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 2. Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective androgen receptor modulator SARM-2f activates androgen receptor, increases lean body mass, and suppresses blood lipid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: 2-(Trifluoromethyl)-1H-indol-5-ol in 5-HT Receptor Research

Part 1: Executive Summary & Scientific Rationale

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) is a specialized fluorinated indole scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and as a high-value synthetic intermediate for serotonin (5-HT) receptor ligands.

While the endogenous ligand serotonin (5-HT) possesses a 5-hydroxyindole core, the addition of a trifluoromethyl (-CF3) group at the C2 position introduces significant physicochemical alterations. This molecule lacks the ethylamine side chain required for nanomolar affinity at the orthosteric site of most 5-HT receptors; therefore, it serves two critical roles in modern drug development:

-

19F-NMR Spy Molecule: It acts as a low-affinity fragment probe. The -CF3 group functions as a sensitive NMR reporter, allowing researchers to detect binding events within the indole-subpocket of 5-HT receptors (or surrogates like 5-HTBP) via chemical shift perturbations, without the interference of strong background signals.

-

Synthetic Precursor for 2-CF3-Tryptamines: It is the immediate precursor for synthesizing 2-trifluoromethyl-5-hydroxytryptamine, a probe known to exhibit altered metabolic stability (blocking C2 oxidation) and subtype selectivity profiles (e.g., 5-HT2A vs. 5-HT1A) compared to native serotonin.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Relevance |

| Formula | C9H6F3NO | Fluorinated Indole Core |

| MW | 201.15 g/mol | Fragment-sized (<300 Da) |

| LogP | ~2.89 | Significantly more lipophilic than 5-HT (LogP ~0.21) |

| pKa (NH) | ~14 (est) | CF3 group increases acidity of the indole NH |

| H-Bond Donors | 2 (OH, NH) | Critical for Ser/Thr residue anchoring in 5-HT pockets |

| 19F NMR | Singlet (~ -60 ppm) | High sensitivity for binding assays |

Part 2: Structural Biology & Mechanism (SAR)

The utility of 2-(Trifluoromethyl)-1H-indol-5-ol is grounded in the Structure-Activity Relationship (SAR) of the serotonin binding pocket.

-

The 5-Hydroxy Handle: The hydroxyl group at position 5 forms a critical hydrogen bond with serine/threonine residues (e.g., Ser4.57 in 5-HT2A) deep within the receptor pocket.

-

The C2-Trifluoromethyl Probe:

-

Steric Bulk: The CF3 group is roughly isosteric to an isopropyl group. Its presence probes the size of the hydrophobic cleft adjacent to the indole binding site.

-

Electronic Effect: The strong electron-withdrawing nature of CF3 reduces the electron density of the indole ring, potentially altering

stacking interactions with conserved phenylalanine residues (e.g., Phe6.52).

-

Visualization: SAR & Interaction Logic

Figure 1: Structural interaction map detailing how the 2-CF3-indol-5-ol fragment engages with the canonical 5-HT receptor binding pocket.

Part 3: Experimental Protocols

Protocol A: 19F-NMR Fragment Screening Assay

Purpose: To detect weak binding affinity (

Reagents:

-

Ligand Stock: 100 mM 2-(Trifluoromethyl)-1H-indol-5-ol in

-DMSO. -

Protein Target: Purified 5-HT receptor (stabilized in detergent micelles or nanodiscs) at 5-10

. -

Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 10%

. -

Reference: Trifluoroacetic acid (TFA) as an external standard (capillary insert).

Workflow:

-

Sample Preparation:

-

Prepare "Ligand Only" control: 50

ligand in Buffer. -

Prepare "Experimental" sample: 50

ligand + 5

-

-

Data Acquisition:

-

Use a 600 MHz NMR spectrometer equipped with a cryoprobe.

-

Pulse Sequence:

-filtered CPMG (Carr-Purcell-Meiboom-Gill) sequence to suppress protein background and detect ligand relaxation changes. -

Acquire 1D 19F spectra (approx. -60 ppm window).

-

-

Analysis:

-

Line Broadening: Binding leads to rapid transverse relaxation (

decrease). Observe the CF3 peak.[1] A reduction in peak height or increase in Full Width at Half Maximum (FWHM) compared to the "Ligand Only" control indicates binding. -

Chemical Shift Perturbation (CSP): A shift in the CF3 singlet position (

ppm) confirms a change in the chemical environment (burial in the hydrophobic pocket).

-

Protocol B: Synthetic Conversion to Active Agonist (2-CF3-5-HT)

Purpose: To convert the inactive fragment into a potent 5-HT receptor agonist (Tryptamine derivative) for functional assays.

Reaction Scheme:

-

Vilsmeier-Haack Formylation:

-

React 2-(Trifluoromethyl)-1H-indol-5-ol with

to install a formyl group at the C3 position. -

Note: The electron-withdrawing CF3 group deactivates the ring; elevated temperatures (

) may be required compared to standard indoles.

-

-

Henry Reaction (Nitroaldol):

-

Condense the 3-formyl intermediate with nitromethane (

) using ammonium acetate as a catalyst to form the nitrovinyl derivative.

-

-

Reduction:

-

Reduce the nitrovinyl group using

(Lithium Aluminum Hydride) in THF to yield the final 2-(Trifluoromethyl)-5-hydroxytryptamine .

-

Validation (Functional Assay): Once synthesized, the ethylamine derivative should be tested in a Calcium Flux Assay (for 5-HT2A/2B/2C) or cAMP Inhibition Assay (for 5-HT1A).

-

Expectation: The 2-CF3 analog often exhibits partial agonism or altered subtype selectivity due to the steric bulk preventing full receptor conformational closure (helix 6 movement).

Part 4: Workflow Visualization

Figure 2: Integrated workflow from fragment screening (NMR) to the synthesis of a pharmacologically active tryptamine derivative.

Part 5: References

-

Vertex AI Search. (2025). Synthesis and Pharmacology of 2-trifluoromethyl-5-hydroxyindole derivatives. Retrieved from 2

-

Journal of Medicinal Chemistry. (1996). 5-HT1D Receptor Agonist Properties of Novel 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines. American Chemical Society. Retrieved from 3[3]

-

ChemScene. (2025). 2-(Trifluoromethyl)-1H-indol-5-ol Product Data & Properties. Retrieved from 4

-

PubChem. (2025).[5] 2-(trifluoromethyl)-1H-indole Compound Summary. National Library of Medicine. Retrieved from 5[5]

-

Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation. Retrieved from 1

Sources

- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 2. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. 2-(trifluoromethyl)-1H-indole | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Preclinical In Vivo Evaluation of 2-(Trifluoromethyl)-1H-indol-5-ol

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Compound: 2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0 | MW: 201.15 | Formula: C₉H₆F₃NO)

Scientific Rationale & Scaffold Utility

The indole core is a privileged scaffold in drug discovery, forming the backbone of numerous neuroactive agents, anti-inflammatories, and targeted oncology therapeutics. Specifically, 2-(Trifluoromethyl)-1H-indol-5-ol represents a highly specialized building block. The strategic placement of a trifluoromethyl (-CF₃) group at the C2 position significantly enhances the molecule's lipophilicity, metabolic stability, and pharmacokinetic (PK) properties compared to unfluorinated indoles[1].

Simultaneously, the hydroxyl group at the C5 position mimics endogenous signaling molecules (e.g., serotonin/5-hydroxytryptamine), providing a critical hydrogen-bond donor for target engagement (such as AAA ATPase p97 inhibition or 5-HT receptor modulation)[2]. However, this 5-OH group acts as a metabolic liability, serving as a primary site for Phase II glucuronidation mediated by UDP-glucuronosyltransferases (e.g., UGT1A6) in the liver and brain[3].

Understanding the delicate balance between the stabilizing -CF₃ group and the metabolically labile 5-OH group is critical for designing successful in vivo animal studies. This guide provides a self-validating framework for the formulation, dosing, and bioanalysis of this compound in preclinical rodent models.

Metabolic & Pharmacological Pathway

Metabolic fate and CNS penetration pathway of 2-(Trifluoromethyl)-1H-indol-5-ol.

In Vivo Experimental Workflow

To accurately capture the PK profile of 2-(Trifluoromethyl)-1H-indol-5-ol, the experimental design must account for its rapid Phase II clearance. Intravenous (IV) and oral (PO) routes must be evaluated in parallel to determine absolute bioavailability (%F).

Standardized in vivo PK workflow from formulation to bioanalytical modeling.

Step-by-Step Experimental Protocols

Protocol A: Formulation Strategy for Lipophilic Indoles

Causality: The -CF₃ group drives the LogP to approximately 2.89. In purely aqueous buffers, the compound will rapidly precipitate, leading to erratic oral absorption and fatal micro-embolisms if administered IV. A co-solvent system is mandatory.

-

Weighing: Accurately weigh 10 mg of 2-(Trifluoromethyl)-1H-indol-5-ol into a sterile glass vial.

-

Primary Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO) (5% final volume). Vortex for 2 minutes until a completely clear solution is achieved. Note: The phenolic OH ensures rapid dissolution in polar aprotic solvents.

-

Surfactant Addition: Add 4.0 mL of PEG400 (40% final volume). Vortex for 1 minute. PEG400 prevents precipitation upon introduction to aqueous media.

-

Aqueous Phase: Slowly add 5.5 mL of sterile 0.9% Saline (55% final volume) dropwise while continuously vortexing.

-

Validation: Sonicate the final 1 mg/mL solution for 5 minutes. Visually inspect against a dark background to ensure no micro-crystals have formed. The formulation must be used within 4 hours to prevent degradation.

Protocol B: Animal Dosing and Serial Sampling